molecular formula C11H8ClN3O2 B8336175 2-(3-Chlorophenylamino)-3-nitropyridine

2-(3-Chlorophenylamino)-3-nitropyridine

Cat. No. B8336175
M. Wt: 249.65 g/mol
InChI Key: BFFGCEOBKIVBQY-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

To a mixture of (3-chlorophenyl)-(3-nitropyridin-2-yl)amine (111 mg, 0.45 mmol) in a 3:1 mixture MeOH:water (20 mL) were added NH4Cl (154 mg, 2.88 mmol) and iron powder (107 mg, 1.92 mmol) and the reaction mixture heated at 90° C. for 3 h. After cooling to RT, the solid was filtered through a pad of Celite® and the filtrate concentrated in vacuo. The resulting residue was partitioned between EtOAc and water. The aqueous phase was further extracted with EtOAc (×3) and the combined organic fractions washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting brown oil was purified by column chromatography (Si—PCC, gradient 0-10% MeOH in DCM) to afford the title compound as a brown solid (29 mg, 30%). LCMS (Method C): RT 1.84 min [M+H]+ 220.1.
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
154 mg
Type
reactant
Reaction Step Two
Name
Quantity
107 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:5]=[CH:6][CH:7]=1.CO.[NH4+].[Cl-]>[Fe].O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]2[C:14]([NH2:15])=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
111 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)NC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
154 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
107 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the solid was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with EtOAc (×3)
WASH
Type
WASH
Details
the combined organic fractions washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting brown oil was purified by column chromatography (Si—PCC, gradient 0-10% MeOH in DCM)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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